[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide
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Overview
Description
Anisodine Hydrobromide is a tropane alkaloid derived from the plant Anisodus tanguticus. It is primarily used in the medical field for its anticholinergic properties, which help in treating various conditions such as ischemic stroke and cardiovascular disorders . The compound is known for its ability to improve microcirculation and alleviate oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisodine Hydrobromide is synthesized through a series of chemical reactions starting from the extraction of anisodine from the root of Anisodus tanguticus. The extracted anisodine is then reacted with hydrobromic acid to form Anisodine Hydrobromide .
Industrial Production Methods: The industrial production of Anisodine Hydrobromide involves ultramicropulverization and dripping pill preparation processes. This method ensures the stability and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Anisodine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Anisodine Hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used to study the effects of anticholinergic agents on biological systems.
Medicine: It is used in the treatment of ischemic stroke, cardiovascular disorders, and other medical conditions
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Anisodine Hydrobromide exerts its effects by competing with acetylcholine for binding to muscarinic cholinergic receptors. This competition prevents acetylcholine from binding to these receptors, thereby blocking nerve impulse transmission and interfering with physiological functions based on cholinergic neurotransmission . The compound also protects endothelial cells against permeability and nitric oxide production by preserving the integrity of the glycocalyx .
Comparison with Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: A compound with similar effects on the central nervous system.
Hyoscyamine: A tropane alkaloid with similar pharmacological properties
Uniqueness: Anisodine Hydrobromide is unique in its ability to improve microcirculation and alleviate oxidative stress, making it particularly effective in the treatment of ischemic stroke and cardiovascular disorders .
Properties
Molecular Formula |
C17H22BrNO5 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12?,13?,14-,15+,17?; |
InChI Key |
GJPDCORRBGIJOP-ZSNISTTGSA-N |
Isomeric SMILES |
CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
Pictograms |
Acute Toxic |
Synonyms |
anisodine anisodine hydrobromide anisodine hydrochloride |
Origin of Product |
United States |
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